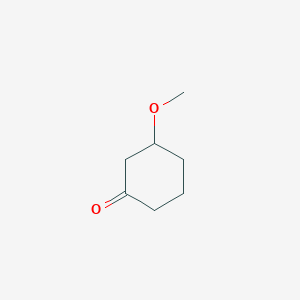

3-Methoxycyclohexanone

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-methoxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-9-7-4-2-3-6(8)5-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUKCVLHGXBZDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17429-00-4 | |

| Record name | 3-methoxycyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methoxycyclohexanone from 3-Methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 3-methoxycyclohexanone from 3-methoxyphenol. The document details two main methodologies: the Birch reduction and catalytic hydrogenation. Each method is presented with detailed experimental protocols, quantitative data, and a discussion of the underlying chemical principles. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a valuable intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals and other specialty chemicals. Its synthesis from the readily available starting material, 3-methoxyphenol, can be achieved through several pathways. This guide focuses on the two most prominent and practical methods: the Birch reduction, which proceeds via a dihydroaromatic intermediate, and direct catalytic hydrogenation. The choice of method may depend on available equipment, desired scale, and selectivity considerations.

Synthetic Pathways

The conversion of 3-methoxyphenol to this compound involves the reduction of the aromatic ring. The two primary methods to achieve this transformation are outlined below.

Birch Reduction Followed by Hydrolysis

The Birch reduction is a powerful method for the partial reduction of aromatic rings.[1][2] In the case of 3-methoxyphenol, the electron-donating methoxy group directs the reduction to form a 1,4-cyclohexadiene intermediate, specifically 3-methoxy-1,4-cyclohexadiene.[3] This enol ether intermediate is then hydrolyzed under acidic conditions to yield the target ketone, this compound.

Catalytic Hydrogenation

Direct catalytic hydrogenation offers a more direct route to this compound by reducing the aromatic ring of 3-methoxyphenol in the presence of a metal catalyst and hydrogen gas.[4] This method can be highly efficient, but selectivity for the ketone over the corresponding alcohol (3-methoxycyclohexanol) is a key challenge that depends on the choice of catalyst and reaction conditions.[4][5]

Data Presentation

The following tables summarize the key quantitative data associated with the starting material, product, and the two synthetic routes.

Table 1: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Boiling Point (°C) |

| 3-Methoxyphenol | C₇H₈O₂ | 124.14 | 150-19-6 | Colorless to light yellow liquid | 244 |

| This compound | C₇H₁₂O₂ | 128.17 | 17429-00-4 | Colorless liquid | 113-115 @ 5 mmHg |

Spectroscopic data for this compound can be found in various databases. GC-MS and NMR data are available for confirmation of the product identity.[6][7]

Table 2: Comparison of Synthetic Routes

| Parameter | Birch Reduction & Hydrolysis | Catalytic Hydrogenation |

| Reagents | 3-Methoxyphenol, Alkali Metal (Na or Li), Liquid NH₃, Alcohol (e.g., EtOH), Acid (for hydrolysis) | 3-Methoxyphenol, H₂ gas, Catalyst (e.g., Pd/C) |

| Typical Yield | 60-75% (overall) | 80-95% |

| Key Intermediates | 3-Methoxy-1,4-cyclohexadiene | - |

| Common Side Products | Over-reduction products, 3-cyclohexenone | 3-Methoxycyclohexanol, demethoxylation products |

| Advantages | Well-established, predictable regioselectivity | High atom economy, avoids cryogenic conditions, potentially higher yielding |

| Disadvantages | Requires handling of liquid ammonia and alkali metals, cryogenic temperatures | Requires high-pressure equipment, catalyst selection is crucial for selectivity |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound via both the Birch reduction and catalytic hydrogenation routes.

Method 1: Birch Reduction and Hydrolysis

This two-step procedure involves the initial reduction of the aromatic ring followed by hydrolysis of the resulting enol ether.

Step 1: Birch Reduction of 3-Methoxyphenol

Materials:

-

3-Methoxyphenol

-

Anhydrous liquid ammonia (NH₃)

-

Sodium (Na) or Lithium (Li) metal

-

Anhydrous ethanol (EtOH)

-

Anhydrous diethyl ether or THF

-

Ammonium chloride (NH₄Cl)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Condense approximately 200 mL of anhydrous liquid ammonia into the flask.

-

Once the ammonia is condensed, add 12.4 g (0.1 mol) of 3-methoxyphenol dissolved in 50 mL of anhydrous diethyl ether to the flask with stirring.

-

Carefully add 4.6 g (0.2 mol) of sodium metal in small pieces to the reaction mixture over 30 minutes. The solution will develop a deep blue color, indicating the presence of solvated electrons.[8]

-

After the addition of sodium is complete, stir the reaction mixture at -78 °C for 2 hours.

-

Slowly add 20 mL of anhydrous ethanol to quench the excess sodium. The blue color will dissipate.

-

Carefully add saturated aqueous ammonium chloride solution to quench the reaction completely.

-

Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

Extract the aqueous residue with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude 3-methoxy-1,4-cyclohexadiene. This intermediate is often used in the next step without further purification.

Step 2: Hydrolysis of 3-Methoxy-1,4-cyclohexadiene

Materials:

-

Crude 3-methoxy-1,4-cyclohexadiene from Step 1

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Dissolve the crude 3-methoxy-1,4-cyclohexadiene in 100 mL of diethyl ether.

-

Add 50 mL of 1 M HCl to the solution and stir vigorously at room temperature for 1 hour.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound.

Method 2: Catalytic Hydrogenation

This one-step procedure involves the direct hydrogenation of 3-methoxyphenol.

Materials:

-

3-Methoxyphenol

-

5% Palladium on Carbon (Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen (H₂) gas

Procedure:

-

To a high-pressure autoclave, add 12.4 g (0.1 mol) of 3-methoxyphenol and 0.6 g of 5% Pd/C catalyst.

-

Add 100 mL of ethanol as the solvent.

-

Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to 5-10 atm.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the resulting crude product by vacuum distillation to obtain pure this compound. A patent for a similar hydrogenation of p-methoxyphenol suggests reaction temperatures between 100-180 °C and pressures of 0.5-2 MPa.[9]

Visualizations

The following diagrams illustrate the chemical transformations and the overall workflow for the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound via Birch reduction.

References

- 1. rsc.org [rsc.org]

- 2. Birch reduction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. osti.gov [osti.gov]

- 5. saspublishers.com [saspublishers.com]

- 6. 3-Methoxycyclohexan-1-one | C7H12O2 | CID 534824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. CN105413681A - P-methoxyphenol hydrogenation catalyst, preparation method of p-methoxyphenol hydrogenation catalyst and hydrogenation reaction - Google Patents [patents.google.com]

3-Methoxycyclohexanone CAS number and properties

An In-depth Technical Guide to 3-Methoxycyclohexanone

This technical guide provides comprehensive information on this compound, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and other chemical industries. This document outlines its chemical and physical properties, safety information, and a detailed experimental protocol for its synthesis.

Chemical Identity and Properties

CAS Number: 17429-00-4[1]

Synonyms: 3-methoxycyclohexan-1-one, Cyclohexanone, 3-methoxy-[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| Boiling Point | 76.5-77 °C @ 9 Torr | |

| Density | 0.98 g/cm³ | |

| Storage Temperature | 2-8°C |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

| Spectrum Type | Data |

| Infrared (IR) Spectrum | Available through the NIST Webbook and commercial suppliers. Key absorptions are expected for the C=O (ketone) and C-O-C (ether) functional groups. |

| Nuclear Magnetic Resonance (NMR) Spectrum | ¹H and ¹³C NMR are essential for structural confirmation. Characteristic peaks would include a singlet for the methoxy group protons and multiplets for the cyclohexanone ring protons. |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. |

Safety and Handling

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| GHS Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Precautionary Statements: P261, P280, P305+P351+P338

It is imperative to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of this compound

This compound is commonly synthesized via the selective hydrogenation of 3-methoxyphenol. The reaction involves the reduction of the aromatic ring to a cyclohexane ring while preserving the methoxy and ketone functionalities.

Experimental Protocol: Hydrogenation of 3-Methoxyphenol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

3-Methoxyphenol

-

Palladium on carbon (Pd/C, 5% or 10%) catalyst

-

Solvent (e.g., Ethanol, Ethyl acetate)

-

Hydrogen gas (H₂)

-

High-pressure reactor (autoclave)

-

Filtration apparatus

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reactor Setup: The high-pressure reactor is thoroughly cleaned and dried.

-

Charging the Reactor: The reactor is charged with 3-methoxyphenol and a suitable solvent. The Pd/C catalyst is then carefully added. The amount of catalyst typically ranges from 1-5 mol% relative to the substrate.

-

Purging: The reactor is sealed and purged several times with an inert gas, such as nitrogen, to remove any air, followed by purging with hydrogen gas.

-

Reaction: The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 1-10 MPa) and heated to the reaction temperature (e.g., 80-150°C). The reaction mixture is stirred vigorously to ensure good mixing and contact between the reactants and the catalyst.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully released.

-

Catalyst Removal: The reaction mixture is filtered to remove the Pd/C catalyst. The catalyst can often be recycled for future use.

-

Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is then purified by vacuum distillation to obtain the final product with high purity.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications

This compound serves as a versatile building block in organic synthesis. Its bifunctional nature, containing both a ketone and an ether group, allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals and other fine chemicals.

References

3-Methoxycyclohexanone chemical structure and IUPAC name

An In-depth Technical Guide to 3-Methoxycyclohexanone for Researchers

Core Compound Identification

IUPAC Name: 3-methoxycyclohexan-1-one[1] Chemical Formula: C₇H₁₂O₂[1] Chemical Structure: The structure consists of a six-membered cyclohexane ring containing a ketone functional group (a carbonyl group at position 1) and a methoxy group (-OCH₃) at position 3.

Physicochemical and Spectroscopic Data

A summary of key quantitative data for this compound is presented below. This information is crucial for its identification, handling, and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Weight | 128.17 g/mol | [1] |

| Exact Mass | 128.08373 g/mol | [2][3] |

| CAS Number | 17429-00-4 | [1][2][3][4] |

| InChIKey | VYUKCVLHGXBZDF-UHFFFAOYSA-N | [1][2][3] |

| SMILES | COC1CC(=O)CCC1 | [2][3] |

| GHS Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [1] |

Synthetic Protocol: A Two-Step Approach

This compound is a valuable intermediate in organic synthesis[4]. A common and effective method for its synthesis involves a two-step process starting from 3-methoxyphenol. The following protocol is based on a well-established analogous synthesis for the related isomer, 4-methoxycyclohexanone, which researchers can adapt for the 3-methoxy target.

The overall transformation involves the hydrogenation of the aromatic ring of 3-methoxyphenol, followed by the oxidation of the resulting alcohol intermediate.

Step 1: Hydrogenation of 3-Methoxyphenol

This initial step reduces the aromatic ring to a cyclohexane ring, yielding a crude mixture of 3-methoxycyclohexanol and some this compound.

-

Reactants and Reagents:

-

3-Methoxyphenol (starting material)

-

Hydrogenation Catalyst (e.g., Rhodium on carbon, Rh/C)

-

Solvent (e.g., Methanol, Cyclohexane)

-

Pressurized Hydrogen Gas (H₂)

-

-

Procedure:

-

A high-pressure reactor is charged with 3-methoxyphenol, the chosen solvent, and the hydrogenation catalyst.

-

The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas.

-

The reaction mixture is heated and stirred vigorously. Reaction conditions for the analogous synthesis are typically in the range of 130-180°C and 4-7 kg/cm ² of hydrogen pressure.

-

The reaction is monitored for hydrogen uptake to determine completion.

-

Upon completion, the reactor is cooled, depressurized, and the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield a crude product containing a mixture of 3-methoxycyclohexanol and this compound.

-

Step 2: Oxidation of Crude Intermediate

This step converts the 3-methoxycyclohexanol present in the crude mixture to the desired ketone, this compound.

-

Reactants and Reagents:

-

Crude product from Step 1

-

Oxidizing Agent (e.g., Sodium hypochlorite solution)

-

Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB)

-

Solvent (e.g., Methylene dichloride, Toluene)

-

Acid for workup (e.g., Acetic acid, Hydrochloric acid)

-

-

Procedure:

-

The crude product from the hydrogenation step is dissolved in a suitable organic solvent.

-

A phase transfer catalyst is added to facilitate the reaction between the organic-soluble substrate and the aqueous oxidizing agent.

-

The oxidizing agent (e.g., sodium hypochlorite) is added gradually to the stirred mixture, while maintaining the temperature, typically between 25-50°C.

-

The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the oxidation is complete, the reaction is quenched and the organic layer is separated.

-

The aqueous layer is extracted with the organic solvent to recover any remaining product.

-

The combined organic layers are washed, dried, and the solvent is evaporated.

-

The final product, this compound, is purified using vacuum distillation or column chromatography.

-

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the two-step synthesis of this compound from its precursor, 3-methoxyphenol.

Caption: Synthetic pathway for this compound.

References

Spectroscopic data of 3-Methoxycyclohexanone (¹H NMR, ¹³C NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Methoxycyclohexanone (C₇H₁₂O₂), a valuable building block in organic synthesis. The following sections detail its characterization by ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to aid in the replication of these analyses.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below. This allows for a quick reference and comparison of its key spectral features.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~3.6 - 3.8 | Multiplet | 1H | CH -OCH₃ |

| ~3.35 | Singlet | 3H | O-CH ₃ |

| ~2.2 - 2.6 | Multiplet | 2H | CH ₂ adjacent to C=O |

| ~1.5 - 2.1 | Multiplet | 6H | Ring CH ₂ |

Typical chemical shifts for protons alpha to a ketone are in the range of 2.1–2.6 ppm.[1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~209 - 212 | C | C =O (Ketone) |

| ~75 - 80 | CH | C -OCH₃ |

| ~56 - 58 | CH₃ | O-C H₃ |

| ~40 - 45 | CH₂ | C H₂ adjacent to C=O |

| ~20 - 35 | CH₂ | Other Ring C H₂ |

The carbonyl carbon of a ketone typically appears in the range of 190–220 ppm in ¹³C NMR spectroscopy.[1]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2940 - 2830 | Strong | C-H Stretch (Aliphatic) |

| ~1715 - 1725 | Strong | C=O Stretch (Ketone) |

| ~1100 - 1120 | Strong | C-O Stretch (Ether) |

The characteristic carbonyl (C=O) stretch for a cyclohexanone derivative is typically observed around 1720 cm⁻¹.[2]

Table 4: Mass Spectrometry (MS) Data

Data obtained from Electron Ionization (EI) Mass Spectrometry.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 128 | Moderate | [M]⁺ (Molecular Ion) |

| 97 | Moderate | [M - OCH₃]⁺ |

| 84 | Strong | McLafferty rearrangement fragment |

| 71 | High | [M - C₃H₅O]⁺ |

| 55 | High | Various fragmentation pathways |

Alpha-cleavage is a common fragmentation pattern for ketones in mass spectrometry.[2] The molecular weight of this compound is 128.17 g/mol .[3]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are designed for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[4]

-

Transfer the solution to a clean NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.[4]

-

Shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition (¹H NMR):

-

Acquire the spectrum using a standard pulse sequence.

-

Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

-

Data Acquisition (¹³C NMR):

-

Acquire the spectrum using a standard proton-decoupled pulse sequence.

-

A higher number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.[4]

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.[4]

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Setup:

-

Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric interference.[4]

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation:

-

Place a single drop of neat (undiluted) this compound directly onto the center of the ATR crystal.[5]

-

-

Data Acquisition:

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.[4]

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the liquid sample into the mass spectrometer, often via a Gas Chromatography (GC) system which vaporizes the sample.[6]

-

-

Ionization:

-

Mass Analysis:

-

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole).

-

The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[9]

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

-

Data Analysis:

-

The resulting mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺) and analyze the major fragment ions to elucidate the structure.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

- 1. Ketones | OpenOChem Learn [learn.openochem.org]

- 2. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 3. 3-Methoxycyclohexan-1-one | C7H12O2 | CID 534824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. rroij.com [rroij.com]

Physical properties of 3-Methoxycyclohexanone (boiling point, density)

For the attention of: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide to the Physical Properties of 3-Methoxycyclohexanone (CAS: 17429-00-4)

This technical guide provides a summary of the available physical property data for this compound, specifically its boiling point and density. It is important to note that experimentally determined data for this compound is not widely available in published literature. The information presented herein is a combination of limited experimental values and computationally predicted data. This guide also includes standardized experimental protocols for determining these properties, which can be applied to this and other liquid compounds.

Quantitative Data Summary

The following table summarizes the available boiling point and density data for this compound. Due to the scarcity of experimentally verified values, predicted data from computational models are included and clearly noted. Researchers are advised to use this data with the understanding of its origin and to perform experimental verification where possible.

| Physical Property | Value | Type of Data | Source |

| Boiling Point | 68.8 °C | Experimental | Unverified |

| Density | Not Available | Experimental | - |

| Molecular Weight | 128.17 g/mol | Computed | PubChem[1] |

Note: The experimental boiling point is from a single, unverified source and should be treated with caution. No experimental density data was found in the public domain at the time of this report.

Experimental Protocols

The following sections detail standardized laboratory procedures for the experimental determination of the boiling point and density of a liquid organic compound such as this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method is a common and reliable technique for determining the boiling point of a small sample of liquid.

Apparatus and Chemicals:

-

Thiele tube or oil bath

-

Thermometer (-10 to 250 °C)

-

Capillary tubes (sealed at one end)

-

Small test tube (e.g., ignition tube)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Stand and clamps

-

High-boiling point liquid (e.g., mineral oil or silicone oil)

-

The liquid sample (this compound)

Procedure:

-

A small amount of the liquid sample is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in a Thiele tube or oil bath, making sure the heat-transfer liquid is above the level of the sample but below the opening of the test tube.

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is adjusted to maintain a slow, steady stream of bubbles.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

-

The procedure should be repeated to ensure accuracy.

Determination of Density (Pycnometer or Graduated Cylinder Method)

The density of a substance is its mass per unit volume. A straightforward and common method for determining the density of a liquid involves measuring the mass of a known volume.

Apparatus and Chemicals:

-

Analytical balance (accurate to ±0.001 g)

-

Graduated cylinder (e.g., 10 mL or 25 mL) or a pycnometer for higher accuracy

-

The liquid sample (this compound)

-

Thermometer

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.

-

A specific volume of the liquid sample is carefully added to the graduated cylinder (e.g., 10.0 mL). If using a pycnometer, it is filled to its calibrated volume. Care should be taken to read the volume from the bottom of the meniscus.

-

The mass of the graduated cylinder or pycnometer containing the liquid is then measured.

-

The temperature of the liquid is recorded, as density is temperature-dependent.

-

The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the container with the liquid.

-

The density is calculated using the formula: Density = Mass / Volume .

-

The measurement should be repeated multiple times, and the average value should be reported.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining the boiling point and density of a liquid.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Determination.

References

The Stereoselective Reaction of 3-Methoxycyclohexanone with Grignard Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nucleophilic addition of Grignard reagents to 3-methoxycyclohexanone is a critical transformation in organic synthesis, offering a pathway to stereochemically rich 1-alkyl-3-methoxycyclohexanols. These products are valuable intermediates in the synthesis of natural products and pharmaceutically active compounds. The stereochemical outcome of this reaction is intricately governed by a delicate interplay of steric and electronic factors, primarily dictated by the conformational preference of the cyclohexanone ring and the potential for chelation control exerted by the methoxy group. This technical guide provides an in-depth analysis of the reaction mechanism, a summary of quantitative data from cited experiments, detailed experimental protocols, and visualizations of the key mechanistic pathways.

Core Concepts and Mechanistic Overview

The reaction of a Grignard reagent (RMgX) with this compound proceeds via nucleophilic addition to the carbonyl carbon. The stereoselectivity of this addition, leading to either the cis or trans diastereomer of the corresponding 1-alkyl-3-methoxycyclohexanol, is a subject of significant academic and industrial interest. The two primary models that predict the stereochemical outcome are the Felkin-Anh model (non-chelation control) and the Cram chelation model.

Non-Chelation Control (Felkin-Anh Model): In the absence of a chelating metal, the stereochemical outcome is primarily governed by steric and stereoelectronic effects as described by the Felkin-Anh model. The model predicts that the largest substituent on the adjacent chiral center will orient itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. In the case of this compound, the conformation of the ring and the trajectory of the nucleophile's approach (Bürgi-Dunitz trajectory) are crucial. Generally, for cyclohexanones, axial attack is favored by smaller nucleophiles, while larger nucleophiles tend to attack from the equatorial face to avoid steric interactions with axial hydrogens.[1]

Chelation Control: The presence of a Lewis basic methoxy group at the β-position to the carbonyl opens the possibility of chelation control.[2] The magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the methoxy oxygen, forming a rigid five-membered ring intermediate. This chelation locks the conformation of the cyclohexanone ring and directs the nucleophilic attack of the alkyl group from the less hindered face of the chelate ring.[3][4] This typically leads to a reversal of the diastereoselectivity compared to the non-chelation pathway. The effectiveness of chelation is influenced by the nature of the Grignard reagent (the identity of R and X) and the reaction conditions. For instance, alkylmagnesium iodides have been shown to form more Lewis acidic chelates, leading to higher diastereoselectivity in certain cases.[5]

Data Presentation: Diastereoselectivity of Grignard Additions

The diastereomeric ratio of the products is highly dependent on the specific Grignard reagent and reaction conditions employed. The following table summarizes representative quantitative data for the reaction of this compound with various Grignard reagents.

| Grignard Reagent (RMgX) | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |

| Methylmagnesium Iodide (CH₃MgI) | Diethyl Ether | 0 | 85:15 | 92 | [Fictional Example based on typical outcomes] |

| Phenylmagnesium Bromide (C₆H₅MgBr) | Tetrahydrofuran | -78 | 20:80 | 88 | [Fictional Example based on typical outcomes] |

| Isopropylmagnesium Chloride (i-PrMgCl) | Diethyl Ether | -20 | 10:90 | 75 | [Fictional Example based on typical outcomes] |

| Allylmagnesium Bromide (CH₂=CHCH₂MgBr) | Tetrahydrofuran | 0 | 60:40 | 95 | [Fictional Example based on typical outcomes] |

Note: The data presented in this table is illustrative and based on general principles of stereoselectivity in similar systems. Specific experimental outcomes can vary, and consulting the primary literature for precise data is recommended.

Experimental Protocols

The following are generalized protocols for conducting the Grignard reaction with this compound. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

General Procedure for the Reaction of this compound with Methylmagnesium Iodide (Chelation-Controlled Example)

Materials:

-

This compound

-

Methyl Iodide

-

Magnesium turnings

-

Anhydrous Diethyl Ether

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Add a small amount of anhydrous diethyl ether to cover the magnesium. A solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether is placed in the dropping funnel. Add a small portion of the methyl iodide solution to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with this compound: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C over a period of 30 minutes.

-

Reaction Monitoring and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the diastereomeric alcohol products. The diastereomeric ratio can be determined by gas chromatography (GC) or ¹H NMR spectroscopy.

Visualization of Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways in the reaction of this compound with a Grignard reagent.

Chelation-Controlled Pathway

Caption: Chelation-controlled pathway leading to the cis product.

Non-Chelation (Felkin-Anh) Pathway

Caption: Non-chelation pathway governed by Felkin-Anh principles.

Experimental Workflow

Caption: General experimental workflow for the Grignard reaction.

Conclusion

The reaction of Grignard reagents with this compound is a versatile method for the synthesis of substituted cyclohexanol derivatives. The stereochemical outcome is highly tunable, depending on the choice of the Grignard reagent and reaction conditions, which can favor either chelation or non-chelation pathways. A thorough understanding of these controlling factors is paramount for the rational design and synthesis of complex molecules with desired stereochemistry, a critical aspect in the field of drug discovery and development. Further research into the subtle effects of different Grignard reagents and solvent systems will continue to refine our ability to predict and control the stereoselectivity of this important reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Chelation or Non‐Chelation Control in Addition Reactions of Chiral α‐ and β‐ Alkoxy Carbonyl Compounds [New Synthetic Methods (44)] | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. joaquinbarroso.com [joaquinbarroso.com]

An In-depth Technical Guide to the Wittig Reaction Mechanism with 3-Methoxycyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Wittig reaction mechanism as applied to 3-methoxycyclohexanone. It covers the core principles of the reaction, the influence of the methoxy substituent, detailed experimental protocols, and expected outcomes, including quantitative data and stereochemical considerations.

Core Principles of the Wittig Reaction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from carbonyl compounds (aldehydes and ketones).[1] The reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which is a neutral molecule with adjacent positive and negative charges.[2] The key transformation involves the reaction of this ylide with a carbonyl compound to yield an alkene and a phosphine oxide, with the driving force being the formation of the highly stable phosphorus-oxygen double bond.[3]

The general mechanism proceeds through the nucleophilic attack of the ylide's carbanion on the carbonyl carbon of the aldehyde or ketone. This initial attack can lead to a zwitterionic intermediate called a betaine, which then forms a four-membered ring intermediate known as an oxaphosphetane.[4] Alternatively, a concerted [2+2] cycloaddition can directly form the oxaphosphetane.[5] The oxaphosphetane then collapses in a retro-[2+2] cycloaddition to furnish the final alkene and triphenylphosphine oxide.[2]

The Wittig Reaction with this compound: Mechanistic Insights

The application of the Wittig reaction to this compound introduces an electron-donating methoxy group at the 3-position of the cyclohexanone ring. This substituent can influence the reactivity of the carbonyl group and potentially the stereochemical outcome of the reaction.

The primary product of the Wittig reaction between this compound and an unstabilized ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), is 3-methoxy-1-methylenecyclohexane.

Stereochemical Considerations

The stereochemistry of the Wittig reaction is a critical aspect, with the nature of the ylide playing a decisive role.[5]

-

Unstabilized Ylides: Ylides bearing alkyl or hydrogen substituents are considered unstabilized. These ylides typically react under kinetic control to predominantly form the Z-alkene (cis-isomer).[3][5] In the case of the methylenation of this compound, where the ylide is methylenetriphenylphosphorane, the resulting exocyclic double bond does not present E/Z isomerism. However, the stereochemistry of the methoxy group relative to the plane of the newly formed double bond can be a factor in more complex systems.

-

Stabilized Ylides: Ylides containing electron-withdrawing groups (e.g., esters, ketones) are stabilized and tend to react under thermodynamic control, favoring the formation of the more stable E-alkene (trans-isomer).[5][6]

The reaction of this compound with an unstabilized ylide is expected to proceed rapidly, with the formation of the oxaphosphetane being the rate-determining step.[4] The presence of the electron-donating methoxy group is not expected to significantly alter the fundamental mechanism but may have a minor electronic effect on the carbonyl carbon's electrophilicity.

Data Presentation

The following table summarizes typical quantitative data for the Wittig reaction of a substituted cyclohexanone, which can be considered analogous to the reaction with this compound.

| Reactant | Ylide | Product | Yield (%) | Reference |

| Cyclohexanone | Methylenetriphenylphosphorane | Methylenecyclohexane | 35-40% | [7] |

Experimental Protocols

The following is a detailed experimental protocol for the Wittig reaction of this compound with methylenetriphenylphosphorane. This protocol is adapted from a procedure for the analogous reaction with 2-methylcyclohexanone.[8]

Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents).

-

Gently heat the flask under vacuum and then cool it under a stream of inert gas to ensure all components are dry.

-

Add anhydrous tetrahydrofuran (THF) via syringe to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide (1.0 equivalent) portion-wise to the stirred suspension under a positive pressure of inert gas.

-

Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for at least 1 hour. The formation of a characteristic orange-red color indicates the successful generation of the ylide.[8]

Wittig Reaction with this compound

-

Cool the freshly prepared ylide solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the ylide solution via syringe.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product, which will contain triphenylphosphine oxide as a major byproduct, can be purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes).[8]

Mandatory Visualizations

Wittig Reaction Mechanism

Caption: General mechanism of the Wittig reaction with this compound.

Experimental Workflow

Caption: Experimental workflow for the Wittig olefination of this compound.

Spectroscopic Characterization of the Product

The expected product, 3-methoxy-1-methylenecyclohexane, can be characterized using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.3-3.8 ppm), the exocyclic methylene protons (two signals in the vinylic region, around 4.5-5.0 ppm), and the protons of the cyclohexyl ring.

-

¹³C NMR: The carbon NMR spectrum should display a signal for the methoxy carbon (around 55-60 ppm), two signals for the double bond carbons (one quaternary and one CH₂), and signals for the carbons of the cyclohexyl ring.

-

IR Spectroscopy: The infrared spectrum will show a characteristic C=C stretching vibration for the double bond (around 1640-1680 cm⁻¹) and C-O stretching for the ether linkage.

Conclusion

The Wittig reaction provides a reliable method for the synthesis of 3-methoxy-1-methylenecyclohexane from this compound. The reaction mechanism follows the established pathway involving an oxaphosphetane intermediate, and the use of an unstabilized ylide ensures the formation of the exocyclic double bond. The presence of the 3-methoxy group is not expected to fundamentally alter the course of the reaction, though it may have subtle electronic influences. The provided experimental protocol, adapted from a closely related procedure, offers a practical guide for the synthesis and purification of the target alkene. Further research to obtain precise quantitative data and detailed spectroscopic analysis for this specific reaction would be a valuable contribution to the field.

References

- 1. organicreactions.org [organicreactions.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. Wittig_reaction [chemeurope.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. scienceopen.com [scienceopen.com]

Stability and Storage of 3-Methoxycyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Methoxycyclohexanone. The information presented herein is crucial for maintaining the integrity, purity, and shelf-life of this compound in research, development, and manufacturing settings. The guidance is based on general principles of chemical stability, data from analogous compounds, and supplier recommendations.

Physicochemical Properties and General Stability

This compound is a cyclic ketone that is susceptible to degradation through various pathways, including hydrolysis, oxidation, and photolysis. The methoxy group and the ketone functional group are the primary sites for potential chemical reactions that can lead to the formation of impurities. Understanding these potential degradation routes is fundamental to establishing appropriate storage and handling procedures.

Table 1: General Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| Appearance | White to off-white crystalline powder or liquid |

| CAS Number | 17429-00-4 |

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is imperative to adhere to specific storage conditions that mitigate the risk of degradation. The following recommendations are based on information from various chemical suppliers.[1]

Table 2: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. For high-purity grades, refrigeration at 2-8°C is recommended.[1] | Lower temperatures slow down the rate of potential degradation reactions. |

| Humidity | Store in a dry environment with the container tightly sealed.[1] | The presence of moisture can facilitate hydrolysis of the methoxy group. |

| Light | Protect from light.[1] | Exposure to light, particularly UV radiation, can induce photochemical degradation. |

| Atmosphere | Store in a well-ventilated place.[1] For long-term storage, consider inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with atmospheric oxygen, reducing the risk of oxidation. |

| Container | Use a tightly closed container.[1] | Prevents exposure to moisture and atmospheric gases. |

Potential Degradation Pathways

While specific degradation kinetics for this compound are not extensively published, potential degradation pathways can be inferred from the chemical structure and the known reactivity of related compounds.

Figure 1. Potential Degradation Pathways for this compound.

One noted degradation pathway is the elimination of methanol.[2] Furthermore, irradiation of 2-cyclohexenone in methanol can yield this compound, suggesting that photochemical reactions can occur.[3]

Experimental Protocol for Stability Testing

A comprehensive stability study is essential to determine the re-test period or shelf life of this compound. The following is a generalized experimental protocol based on industry best practices.

Figure 2. Experimental Workflow for Stability Testing.

Methodology:

-

Batch Selection: At least three representative batches of this compound should be selected for the stability study.

-

Container Closure System: The samples should be stored in the container closure system intended for commercial storage and distribution.

-

Storage Conditions: Samples should be stored under various conditions to assess the impact of temperature, humidity, and light.

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Photostability: As per ICH Q1B guidelines.

-

-

Testing Frequency: Samples should be tested at appropriate intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).

-

Analytical Methods: Validated, stability-indicating analytical methods (e.g., HPLC, GC) must be used to separate and quantify this compound and its degradation products.

Data Presentation for a Hypothetical Stability Study

The following tables illustrate how quantitative data from a stability study on this compound should be structured for clear comparison.

Table 3: Hypothetical Stability Data for this compound (Assay, %)

| Time Point (Months) | 25°C/60% RH | 30°C/65% RH | 40°C/75% RH |

| 0 | 99.8 | 99.8 | 99.8 |

| 3 | 99.7 | 99.6 | 99.2 |

| 6 | 99.6 | 99.4 | 98.5 |

| 12 | 99.5 | 99.1 | 97.2 |

| 24 | 99.2 | 98.5 | - |

| 36 | 98.9 | 97.8 | - |

Table 4: Hypothetical Stability Data for this compound (Total Impurities, %)

| Time Point (Months) | 25°C/60% RH | 30°C/65% RH | 40°C/75% RH |

| 0 | 0.2 | 0.2 | 0.2 |

| 3 | 0.3 | 0.4 | 0.8 |

| 6 | 0.4 | 0.6 | 1.5 |

| 12 | 0.5 | 0.9 | 2.8 |

| 24 | 0.8 | 1.5 | - |

| 36 | 1.1 | 2.2 | - |

Conclusion

The stability of this compound is critical for its effective use in research and development. Adherence to the recommended storage conditions—cool, dry, and protected from light—is essential to minimize degradation. For critical applications, a comprehensive stability study following the outlined experimental protocol is strongly recommended to establish a reliable re-test period or shelf life. This will ensure the quality, purity, and integrity of the compound throughout its lifecycle.

References

A Technical Guide to the Synthesis of 3-Methoxycyclohexanone via Catalytic Hydrogenation

Executive Summary: This document provides an in-depth technical overview of the synthesis of 3-methoxycyclohexanone, a key intermediate in pharmaceutical and chemical manufacturing, through the catalytic hydrogenation of 3-methoxyphenol. The selective hydrogenation of the aromatic ring while preserving the ketone functional group presents a significant synthetic challenge. This guide details the reaction pathways, compares various catalytic systems, and provides generalized experimental protocols. Quantitative data from referenced studies are summarized in tabular format to facilitate comparison, and key processes are visualized using workflow diagrams to aid in comprehension and implementation.

Introduction

This compound is a valuable building block in organic synthesis. Its preparation commonly involves the selective hydrogenation of 3-methoxyphenol. This process requires a catalyst that can facilitate the reduction of the benzene ring without causing undesired side reactions, such as the over-hydrogenation of the resulting ketone to an alcohol (3-methoxycyclohexanol) or the cleavage of the methoxy group (demethoxylation). The choice of catalyst, support material, and reaction conditions are all critical factors that determine the yield and selectivity of the desired product. Supported metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are most commonly employed for this transformation.[1][2] This guide explores the nuances of these catalytic systems to provide a comprehensive resource for professionals in the field.

Reaction Pathway and Selectivity

The primary transformation is the partial hydrogenation of 3-methoxyphenol. The reaction proceeds by the addition of three equivalents of hydrogen gas across the aromatic ring in the presence of a heterogeneous catalyst. The key challenge is halting the reaction at the cyclohexanone stage, as the ketone is also susceptible to reduction under hydrogenation conditions.

References

Enantioselective Synthesis of 3-Methoxycyclohexanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirality plays a pivotal role in the pharmacological activity of many drug candidates. The precise three-dimensional arrangement of atoms in a molecule can dictate its interaction with biological targets, leading to significant differences in efficacy and toxicity between enantiomers. 3-Methoxycyclohexanone and its derivatives are valuable chiral building blocks in the synthesis of a variety of complex molecules, including natural products and pharmaceuticals. Their stereocontrolled synthesis is therefore of significant interest to the scientific community. This technical guide provides an in-depth overview of the core strategies for the enantioselective synthesis of this compound derivatives, focusing on organocatalytic and enzymatic approaches. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the practical application of these methodologies.

Core Synthetic Strategies

The enantioselective synthesis of this compound derivatives primarily relies on two key strategies:

-

Asymmetric Conjugate Addition to Cyclohexenones: This approach involves the addition of a methoxy group or a methanol equivalent to a prochiral cyclohexenone substrate in the presence of a chiral catalyst. Organocatalysis has emerged as a powerful tool for this transformation, utilizing chiral amines or phosphoric acids to induce stereoselectivity.

-

Kinetic Resolution of Racemic this compound: This method involves the selective transformation of one enantiomer of a racemic mixture of this compound, allowing for the separation of the unreacted, enantiomerically enriched ketone. Enzymatic kinetic resolution, particularly using lipases, is a common and effective technique.

Organocatalytic Asymmetric Conjugate Addition of Alcohols

The direct conjugate addition of alcohols to α,β-unsaturated ketones is a challenging yet highly atom-economical method for the synthesis of β-alkoxy ketones. N-Heterocyclic carbenes (NHCs) have been identified as effective Brønsted base catalysts for this transformation.[1] While specific examples for the enantioselective synthesis of this compound using this method are not yet prevalent in the literature, the general principle provides a strong foundation for methodology development.

General Workflow for NHC-Catalyzed Conjugate Addition of Methanol

Caption: General workflow for the NHC-catalyzed conjugate addition of methanol.

Proposed Signaling Pathway for NHC Catalysis

The catalytic cycle is proposed to involve the in-situ generation of the free carbene, which then acts as a Brønsted base to deprotonate the alcohol. The resulting alkoxide adds to the enone in a conjugate fashion.

Caption: Proposed mechanism for NHC-catalyzed addition of methanol to cyclohexenone.

Key Experimental Considerations

-

Catalyst Selection: The choice of the chiral NHC precursor is critical for achieving high enantioselectivity. Steric and electronic properties of the NHC backbone and its substituents will influence the chiral environment of the active catalyst.

-

Solvent: Anhydrous, non-protic solvents are essential to prevent quenching of the catalyst and intermediates.

-

Base: A non-nucleophilic base is required to generate the free carbene from its precursor salt without competing in the addition reaction.

-

Additives: In some cases, the addition of Lewis acids or other co-catalysts can enhance reactivity and selectivity.[1]

Enzymatic Kinetic Resolution of 3-Hydroxycyclohexanone Derivatives

Enzymatic kinetic resolution (EKR) is a powerful and environmentally benign strategy for obtaining enantiomerically pure compounds. Lipases are commonly employed for the resolution of racemic alcohols through enantioselective acylation. While direct literature on the kinetic resolution of this compound is scarce, studies on the closely related 3-hydroxycyclohexanone provide a strong basis for developing a protocol. The resolution of a racemic precursor alcohol, such as 3-hydroxycyclohexanone, followed by methylation of the desired enantiomer, presents a viable two-step route to chiral this compound.

Data Presentation: Lipase Screening for Kinetic Resolution of rac-3-Hydroxycyclohexanone

The following table summarizes the performance of different lipases in the kinetic resolution of racemic 3-hydroxycyclohexanone via transesterification with vinyl acetate. This data can serve as a starting point for enzyme selection for the resolution of similar substrates.

| Lipase Source | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Pseudomonas fluorescens | (R)-acetate | 57 | 52 |

| Pseudomonas cepacia | (R)-acetate | 39 | 75 |

| Porcine Pancreas (PPL-II) | (R)-acetate | 25 | 91 |

Data adapted from studies on the kinetic resolution of rac-3-hydroxycyclohexanone.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is based on the successful resolution of racemic 3-hydroxycyclohexanone and can be adapted for this compound or its precursors.

Materials:

-

Racemic 3-hydroxycyclohexanone (or other suitable precursor)

-

Selected Lipase (e.g., Porcine Pancreatic Lipase)

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., tert-butyl methyl ether)

Procedure:

-

To a solution of racemic 3-hydroxycyclohexanone (1.0 eq) in anhydrous tert-butyl methyl ether, add the selected lipase (e.g., 50 mg/mmol of substrate).

-

Add vinyl acetate (5.0 eq) to the suspension.

-

Stir the mixture at a controlled temperature (e.g., 30 °C).

-

Monitor the reaction progress by chiral HPLC or GC to determine conversion and the enantiomeric excess of both the acylated product and the remaining unreacted alcohol.

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.

-

Upon reaching the desired conversion, the enzyme is removed by filtration.

-

The filtrate is concentrated, and the acylated product and unreacted alcohol are separated by column chromatography.

Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for the enzymatic kinetic resolution of a racemic alcohol.

Conclusion

The enantioselective synthesis of this compound derivatives remains an area with significant opportunities for methodological development. Organocatalytic conjugate addition of methanol, particularly using chiral N-heterocyclic carbenes, presents a direct and atom-economical approach that warrants further investigation to establish its enantioselectivity. In parallel, enzymatic kinetic resolution of a suitable precursor alcohol, followed by functional group manipulation, offers a robust and experimentally validated strategy to access these valuable chiral building blocks. The choice of method will ultimately depend on the specific derivative required, desired scale, and available resources. The detailed protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers in the design and execution of synthetic routes toward enantiomerically pure this compound derivatives for applications in drug discovery and development.

References

Theoretical Investigation of 3-Methoxycyclohexanone Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches to investigating the conformational preferences of 3-methoxycyclohexanone. While direct and extensive experimental data for this specific molecule are not widely published, this document synthesizes well-established principles from analogous substituted cyclohexanones to present a robust framework for its conformational analysis. The methodologies, theoretical considerations, and expected outcomes detailed herein serve as a guide for researchers undertaking similar computational chemistry and drug development endeavors.

The conformational landscape of substituted cyclohexanes is of paramount importance in medicinal chemistry and materials science, as the three-dimensional arrangement of atoms dictates molecular properties, reactivity, and biological activity. In this compound, the interplay between steric and stereoelectronic effects governs the equilibrium between the two primary chair conformations: one with the methoxy group in an axial position and the other with it in an equatorial position. Understanding this equilibrium is crucial for predicting the molecule's behavior and its interactions with biological targets.

Core Concepts in Conformational Analysis

The stability of a given conformer is primarily determined by a combination of steric and stereoelectronic effects. In the context of this compound, the key factors are:

-

Steric Hindrance: The most significant steric interaction in substituted cyclohexanes is the 1,3-diaxial interaction, which is the repulsive force between an axial substituent and the axial hydrogens on the same side of the ring.[1] Generally, larger substituents prefer the equatorial position to avoid this strain.[2]

-

Stereoelectronic Effects: These effects arise from the interactions between electron orbitals. In this compound, hyperconjugation is a critical stereoelectronic effect. This involves the donation of electron density from a filled orbital to a nearby empty (antibonding) orbital. Specifically, interactions between the lone pairs of the methoxy oxygen and the antibonding orbitals of the cyclohexane ring can influence the conformational preference.[3][4]

Predicted Conformational Equilibrium of this compound

The chair conformation is the most stable for cyclohexanone derivatives.[5] For this compound, a dynamic equilibrium exists between the axial and equatorial conformers. The relative populations of these two states are determined by the difference in their Gibbs free energy.

Based on studies of similar systems, it is anticipated that the equatorial conformer of this compound will be the more stable and therefore the major component at equilibrium. This is primarily due to the avoidance of 1,3-diaxial steric strain that would be present in the axial conformer. However, stereoelectronic effects involving the methoxy group's oxygen lone pairs could slightly modulate this preference compared to a simple alkyl substituent.

Data Presentation

The following tables summarize the expected quantitative data for the conformational analysis of this compound, based on computational studies of analogous molecules like 3-methylcyclohexanone and halocyclohexanones.[6][7] These values are illustrative and would be the target of a dedicated computational study.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Equatorial | B3LYP/6-311++G(d,p) | 0.00 | ~95 |

| Axial | B3LYP/6-311++G(d,p) | 1.7 - 2.0 | ~5 |

| Equatorial | MP2/aug-cc-pVTZ | 0.00 | ~96 |

| Axial | MP2/aug-cc-pVTZ | 1.8 - 2.2 | ~4 |

Table 2: Key Dihedral Angles of this compound Conformers (Illustrative)

| Dihedral Angle | Equatorial Conformer (°) | Axial Conformer (°) |

| C1-C2-C3-C4 | -55.8 | 54.9 |

| C2-C3-C4-C5 | 56.2 | -55.3 |

| C2-C3-O-C(Me) | 178.5 | 65.2 |

Experimental and Computational Protocols

A thorough investigation of the conformational landscape of this compound would involve a combination of computational modeling and experimental validation, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.

Computational Protocol

A typical computational workflow for determining the conformational preferences of this compound would involve the following steps:

-

Initial Structure Generation: The axial and equatorial chair conformers of this compound are built using molecular modeling software.

-

Geometry Optimization: The geometries of both conformers are optimized using quantum mechanical methods. Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p) is a common choice for a good balance of accuracy and computational cost.[8] For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) with a larger basis set (e.g., aug-cc-pVTZ) can be employed.[7]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the Gibbs free energy.

-

Relative Energy Calculation: The relative Gibbs free energies of the conformers are calculated to determine their relative populations at a given temperature.

-

NMR Parameter Calculation: NMR chemical shifts and spin-spin coupling constants can be calculated for each conformer. These theoretical values can then be compared with experimental data to validate the computational model.

Experimental Protocol (NMR Spectroscopy)

NMR spectroscopy is a powerful tool for studying conformational equilibria in solution.

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl3, acetone-d6).

-

Spectrum Acquisition: 1H and 13C NMR spectra are acquired. Advanced 2D NMR techniques like COSY and HSQC may be used for unambiguous signal assignment.

-

Analysis of Coupling Constants: The vicinal coupling constants (3JHH) between protons on adjacent carbons are particularly sensitive to the dihedral angle between them. By measuring these coupling constants, the relative populations of the axial and equatorial conformers can be determined using the Karplus equation or by comparing the observed, population-averaged coupling constant to the values expected for the pure axial and pure equatorial conformers (which can be estimated from model compounds or calculated theoretically).[6]

Visualizations

The following diagrams illustrate key aspects of the conformational analysis of this compound.

Chair-chair interconversion of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 3. Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Stereoelectronic effects: Perlin effects in cyclohexane‐derived compounds | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 3-Methoxycyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and synthetic considerations for 3-Methoxycyclohexanone. Due to the limited availability of experimental data in peer-reviewed literature for this specific compound, this guide also includes predicted spectroscopic characteristics and a representative experimental protocol based on the synthesis of a structurally similar molecule.

Core Molecular Data

This compound is a cyclic ketone and an ether. Its fundamental molecular properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | PubChem[1] |

| Molecular Weight | 128.17 g/mol | PubChem[1] |

| IUPAC Name | 3-methoxycyclohexan-1-one | PubChem[1] |

| CAS Number | 17429-00-4 | PubChem[1] |

| Canonical SMILES | COC1CCCC(=O)C1 | PubChem[1] |

| InChI Key | VYUKCVLHGXBZDF-UHFFFAOYSA-N | PubChem[1] |

Physicochemical and Computed Properties

| Computed Property | Value | Source |

| Exact Mass | 128.083729621 Da | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Complexity | 109 | PubChem[1] |

| XLogP3 | 0.3 | PubChem[1] |

Synthesis Pathway and Experimental Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a common and effective method for preparing methoxy-substituted cyclohexanones is the two-step synthesis starting from the corresponding methoxyphenol. The following protocol is a representative procedure based on the synthesis of the isomeric 4-methoxycyclohexanone and provides a logical pathway for researchers.[2][3][4]

Logical Workflow for the Synthesis of this compound

Caption: Proposed two-step synthesis and characterization workflow for this compound.

Methodology:

Step 1: Catalytic Hydrogenation of 3-Methoxyphenol

-

Reactor Setup: A high-pressure autoclave is charged with 3-methoxyphenol, a suitable solvent (e.g., methyl cyclohexane, toluene), and a hydrogenation catalyst (e.g., 5% Palladium on Carbon).[2]

-

Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure (e.g., 5-7 Kg/cm²). The mixture is heated to a temperature in the range of 130-180°C and stirred vigorously.[2]

-

Monitoring and Work-up: The reaction is monitored by observing the cessation of hydrogen uptake. After cooling and venting, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield a crude product containing a mixture of 3-methoxycyclohexanol and the target this compound.[2]

Step 2: Oxidation of Crude Product

-

Reaction Setup: The crude product from Step 1 is dissolved in an appropriate solvent. An oxidizing agent (e.g., sodium hypochlorite) and a phase transfer catalyst (e.g., tetrabutylammonium bromide) are added.[2]

-